molecular formula C13H11N3O3 B2576189 2-(4-(2-Furyl)-3-methylpyrazolo[5,4-b]pyridinyl)acetic acid CAS No. 937606-28-5

2-(4-(2-Furyl)-3-methylpyrazolo[5,4-b]pyridinyl)acetic acid

Cat. No. B2576189
CAS RN: 937606-28-5
M. Wt: 257.249
InChI Key: MFYXCDBSRQFWNI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan, pyrazole, and pyridine rings would contribute to the aromaticity of the molecule, and the acetic acid group would provide a site of acidity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific location of the reaction. The acetic acid group could potentially undergo reactions typical of carboxylic acids, such as esterification or amide formation . The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its overall size, the presence of polar functional groups, and the presence of aromatic rings .

Scientific Research Applications

Synthesis and Chemical Properties

The compound 2-(4-(2-Furyl)-3-methylpyrazolo[5,4-b]pyridinyl)acetic acid, though not directly mentioned, is related to various heterocyclic compounds with significant scientific interest due to their potential applications in material science, pharmaceuticals, and organic synthesis. Research on similar compounds demonstrates the versatility and interest in the manipulation of pyrazolo[5,4-b]pyridine derivatives.

  • Electrophilic Substitution Reactions : Compounds derived from the structural framework of this compound undergo electrophilic substitution reactions. For example, 2-(2-furyl)[1,3]oxazolo[4,5-b]pyridine was subjected to reactions with various electrophiles, demonstrating the potential for diverse functionalization of these heterocycles (El’chaninov et al., 2014).

  • Synthesis of Fluorescent Heterocycles : Research on pyrazolo[3,4-b]pyridines, similar in structure to the compound , highlights their use in the synthesis of fluorescent heterocycles. These derivatives show potential applications in material sciences and as fluorescent markers (Patil, Shelar, & Toche, 2011).

  • Antitumor and Antimicrobial Activities : Enaminones derived from similar heterocyclic compounds have been synthesized and evaluated for their antitumor and antimicrobial activities. This underscores the importance of these compounds in medicinal chemistry and drug discovery (Riyadh, 2011).

Synthesis of Novel Compounds

The synthesis of novel compounds using the furyl-pyrazolo[5,4-b]pyridine skeleton as a building block is a significant area of research. These efforts aim at exploring the chemical space for new materials and biological agents.

  • Building Blocks for New Medicinal Molecules : The synthesis of pyrrolin-2-ones and their derivatives demonstrates the role of furyl-substituted compounds as precursors for creating new medicinal molecules with improved biological activity. Such research is vital for the development of new therapeutic agents (Rubtsova et al., 2020).

  • Synthesis of Pyrimidine Derivatives : Pyrimidine derivatives, including those with furyl groups, have been synthesized for their potential applications in pharmaceuticals. The diversity of the reactions and the biological activities of the products highlight the importance of these heterocycles in drug design (Ahmed et al., 2003).

  • Corticotropin-Releasing Factor Receptor Antagonists : The synthesis of 3-phenylpyrazolo[4,3-b]pyridines, by cyclization of 4-amino-3-phenylpyrazoles with ethyl acetoacetate, showcases the application of similar compounds in the development of corticotropin-releasing factor receptor antagonists. This is a clear example of the therapeutic potential of these compounds (Wilcoxen et al., 2003).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve testing its efficacy and safety in biological models .

properties

IUPAC Name

2-[4-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-8-12-9(10-3-2-6-19-10)4-5-14-13(12)16(15-8)7-11(17)18/h2-6H,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYXCDBSRQFWNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=CC(=C12)C3=CC=CO3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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